Ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate
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Overview
Description
Ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C14H18O3 It is an ester derivative of cinnamic acid, characterized by the presence of a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as ion exchange resins or sulfuric acid may be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The propoxyphenyl group may contribute to its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
- Methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate
Uniqueness
Ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate is unique due to its specific propoxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents, leading to variations in reactivity and applications .
Properties
CAS No. |
583026-96-4 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-4-10-18-14-8-6-13(7-9-14)11-12(3)15(16)17-5-2/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
SPKLKSJTPZLFPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C)C(=O)OCC |
Origin of Product |
United States |
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